molecular formula C8H10N2O2S B15250905 Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate

Cat. No.: B15250905
M. Wt: 198.24 g/mol
InChI Key: ZWXKKMRNLQIQSD-UHFFFAOYSA-N
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Description

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.25 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a methylthio group and an acetate ester. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate typically involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding alcohol

    Substitution: Various substituted pyrimidines

Mechanism of Action

The mechanism of action of Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 2-(2-methylsulfanylpyrimidin-4-yl)acetate

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)5-6-3-4-9-8(10-6)13-2/h3-4H,5H2,1-2H3

InChI Key

ZWXKKMRNLQIQSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC=C1)SC

Origin of Product

United States

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